6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde
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Overview
Description
6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde is a heterocyclic compound with a fused furo-pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of benzylamine and a suitable furan derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carbaldehyde
- 6-Benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid
- 6-Benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxamide
Uniqueness
6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde is unique due to its furo-pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
6-benzyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO2/c17-11-14-8-13-6-7-16(10-15(13)18-14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2 |
InChI Key |
RRHNFMXLLDHVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(O2)C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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